1-(difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with difluoromethyl, ethoxymethyl, and iodine groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating agents such as difluoromethyl iodide.
Ethoxymethylation: The ethoxymethyl group can be introduced through the reaction of the pyrazole with ethoxymethyl chloride in the presence of a base.
Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
1-(Difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the difluoromethyl group make the compound useful in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound can be used as a probe to study biological processes involving pyrazole-containing molecules.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-(methoxymethyl)-4-iodo-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
1-(Difluoromethyl)-3-(ethoxymethyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
1-(Difluoromethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is unique due to the combination of its functional groups, which impart specific electronic and steric properties. The difluoromethyl group provides unique electronic characteristics, while the ethoxymethyl and iodine groups offer opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
1-(difluoromethyl)-3-(ethoxymethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2O/c1-2-13-4-6-5(10)3-12(11-6)7(8)9/h3,7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMVXQRINVHLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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